

4-methoxyindole-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 4-methoxyindole-2-carboxylic acid

Cat. No.: B034320

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An In-Depth Technical Guide to **4-Methoxyindole-2-carboxylic Acid**: Properties, Synthesis, and Characterization

Introduction

4-Methoxyindole-2-carboxylic acid is a heterocyclic aromatic compound belonging to the indole family. As a substituted indole, it serves as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rigid bicyclic structure, featuring an electron-rich pyrrole ring fused to a methoxy-substituted benzene ring, coupled with the reactive carboxylic acid functionality, makes it a crucial intermediate in the development of complex organic molecules. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical characterization of **4-methoxyindole-2-carboxylic acid**, intended for researchers, chemists, and professionals in drug development. Its applications range from the synthesis of pharmaceuticals targeting neurological disorders to its use in biological research and natural product synthesis.^[1]

Physicochemical and Safety Data

A thorough understanding of the fundamental physical properties and safety information is paramount for the effective handling, storage, and application of any chemical compound.

Core Properties

The key physicochemical properties of **4-methoxyindole-2-carboxylic acid** are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	4-methoxy-1H-indole-2-carboxylic acid	[2]
CAS Number	103260-65-7	[2][3][4]
Molecular Formula	C ₁₀ H ₉ NO ₃	[2][3][4]
Molecular Weight	191.18 g/mol	[2][5]
Appearance	Solid; Off-white to light brown crystalline powder	[6]
Melting Point	234-235 °C	
Boiling Point	447.6 °C at 760 mmHg	

Safety and Handling

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: According to the Globally Harmonized System (GHS), **4-methoxyindole-2-carboxylic acid** is classified with the following hazards:
 - Harmful if swallowed (H302)[2]
 - Causes skin irritation (H315)[2]
 - Causes serious eye irritation (H319)[2]
 - May cause respiratory irritation (H335)[2]
- Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

- Storage Conditions: To ensure stability, the compound should be stored at room temperature in a tightly sealed container, protected from light, and preferably under an inert atmosphere.
[6][7]

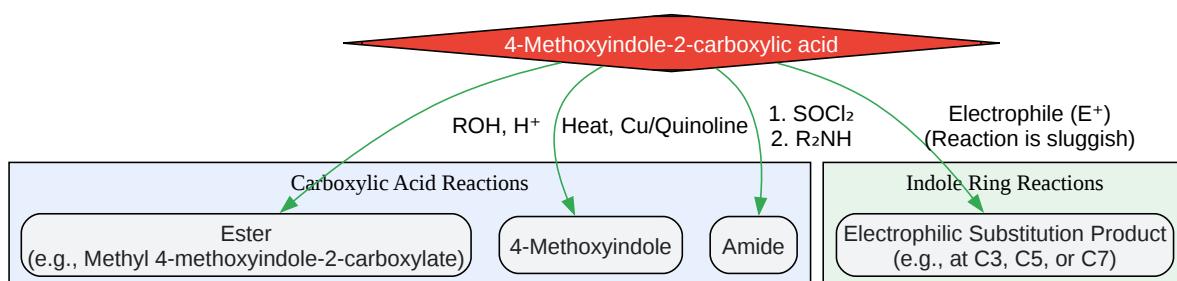
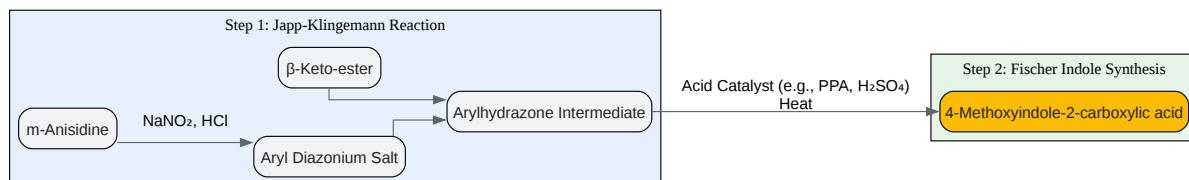
Synthesis Pathway: A Mechanistic Approach

The synthesis of **4-methoxyindole-2-carboxylic acid** is most effectively achieved through a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis. This classic route provides a reliable method for constructing the indole core from acyclic precursors.

Causality of the Synthetic Strategy

The choice of this pathway is dictated by the need to form a specific aryl-nitrogen bond and subsequently construct the pyrrole ring.

- Japp-Klingemann Reaction: This reaction is ideal for creating the requisite arylhydrazone intermediate. It couples an aryl diazonium salt with a β -keto-ester, which then undergoes hydrolysis and decarboxylation under the reaction conditions to yield the target hydrazone.[8][9][10] This avoids the often-problematic direct synthesis and isolation of substituted hydrazines.
- Fischer Indole Synthesis: This powerful acid-catalyzed cyclization is the cornerstone of indole chemistry.[11][12] It efficiently converts the prepared arylhydrazone into the final aromatic indole structure through a well-defined cascade of tautomerization, sigmatropic rearrangement, and cyclization/elimination steps.[12][13][14]



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